molecular formula C18H11BrFNOS2 B5000590 (5Z)-5-[(Z)-3-bromo-3-phenylprop-2-enylidene]-3-(2-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[(Z)-3-bromo-3-phenylprop-2-enylidene]-3-(2-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5000590
M. Wt: 420.3 g/mol
InChI Key: BLTQBRVQDILUBH-OAPQASQTSA-N
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Description

(5Z)-5-[(Z)-3-bromo-3-phenylprop-2-enylidene]-3-(2-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and is further modified with bromine, fluorine, and phenyl groups, enhancing its chemical reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(Z)-3-bromo-3-phenylprop-2-enylidene]-3-(2-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the bromine, fluorine, and phenyl substituents. Common reagents used in these reactions include brominating agents, fluorinating agents, and phenylating agents under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(Z)-3-bromo-3-phenylprop-2-enylidene]-3-(2-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The bromine and fluorine atoms can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiazolidinones.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique chemical structure.

Mechanism of Action

The mechanism of action of (5Z)-5-[(Z)-3-bromo-3-phenylprop-2-enylidene]-3-(2-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide

Uniqueness

Compared to similar compounds, (5Z)-5-[(Z)-3-bromo-3-phenylprop-2-enylidene]-3-(2-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its unique combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5Z)-5-[(Z)-3-bromo-3-phenylprop-2-enylidene]-3-(2-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrFNOS2/c19-13(12-6-2-1-3-7-12)10-11-16-17(22)21(18(23)24-16)15-9-5-4-8-14(15)20/h1-11H/b13-10-,16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTQBRVQDILUBH-OAPQASQTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC=C2C(=O)N(C(=S)S2)C3=CC=CC=C3F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3F)/Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrFNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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